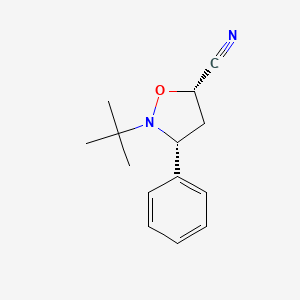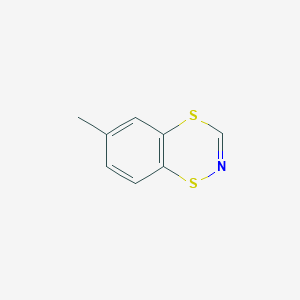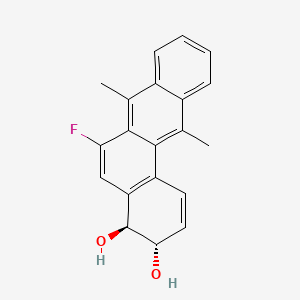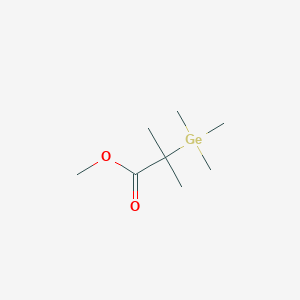
Methyl 2-methyl-2-(trimethylgermyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2-(trimethylgermyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with a trimethylgermyl group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(trimethylgermyl)propanoate typically involves the esterification of 2-methyl-2-(trimethylgermyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-2-(trimethylgermyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 2-methyl-2-(trimethylgermyl)propanoic acid and methanol.
Reduction: 2-methyl-2-(trimethylgermyl)propanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2-(trimethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trimethylgermyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-methyl-2-(trimethylgermyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological molecules. The trimethylgermyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and ability to cross cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the trimethylgermyl group.
Ethyl acetate: Another ester used widely in industry and research.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
Methyl 2-methyl-2-(trimethylgermyl)propanoate is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
85248-35-7 |
|---|---|
Molekularformel |
C8H18GeO2 |
Molekulargewicht |
218.86 g/mol |
IUPAC-Name |
methyl 2-methyl-2-trimethylgermylpropanoate |
InChI |
InChI=1S/C8H18GeO2/c1-8(2,7(10)11-6)9(3,4)5/h1-6H3 |
InChI-Schlüssel |
OJIONTXRYLGRAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


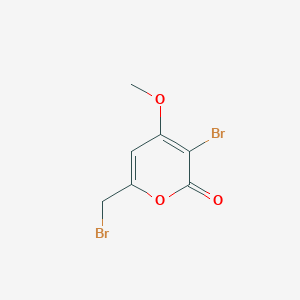

![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
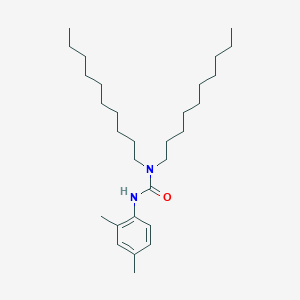
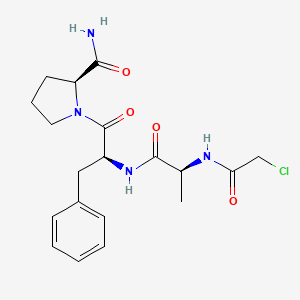
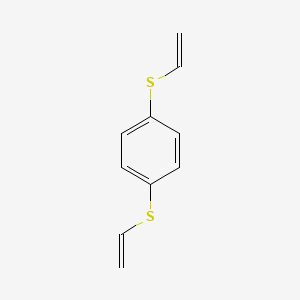
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
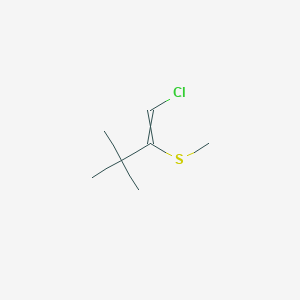
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
